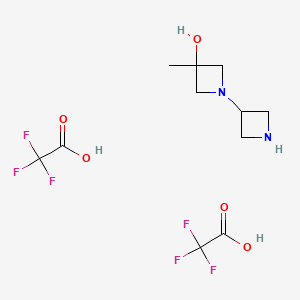
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
Description
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of azetidine rings, which are four-membered nitrogen-containing heterocycles. The trifluoroacetate groups add to its chemical stability and reactivity, making it a compound of interest for researchers.
Properties
CAS No. |
1651840-83-3 |
|---|---|
Molecular Formula |
C9H15F3N2O3 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-7(10)4-9(5-7)6-2-8-3-6;3-2(4,5)1(6)7/h6,8,10H,2-5H2,1H3;(H,6,7) |
InChI Key |
QWMNZVRUIMPFST-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The initial step involves the cyclization of a suitable precursor to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Methylation: The next step involves the introduction of a methyl group at the 3-position of the azetidine ring. This can be accomplished using methylating agents such as methyl iodide in the presence of a base.
Trifluoroacetylation: The final step involves the introduction of trifluoroacetate groups. This can be done using trifluoroacetic anhydride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases that involve aberrant cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, thereby altering cellular processes.
Interacting with Receptors: The compound may bind to cell surface or intracellular receptors, triggering signaling cascades that lead to changes in gene expression and cellular behavior.
Modulating Protein-Protein Interactions: It can disrupt or stabilize protein-protein interactions, affecting the function of multiprotein complexes.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate: This compound also contains azetidine rings and trifluoroacetate groups but differs in the presence of difluoropyrrolidine moiety.
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate: This compound has a piperidine ring instead of a methylazetidine ring, leading to different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


